molecular formula C10H12FNO2 B15092431 3-(4-Fluoro-2-methoxyphenoxy)azetidine

3-(4-Fluoro-2-methoxyphenoxy)azetidine

Cat. No.: B15092431
M. Wt: 197.21 g/mol
InChI Key: HTPJTFJBCIYKDP-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methoxyphenoxy)azetidine is an organic compound characterized by the presence of an azetidine ring substituted with a 4-fluoro-2-methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-methoxyphenoxy)azetidine typically involves the reaction of 4-fluoro-2-methoxyphenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of azetidine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methoxyphenoxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-Fluoro-2-methoxyphenoxy)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methoxyphenoxy)azetidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoro-2-methoxyphenoxy)azetidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .

Biological Activity

3-(4-Fluoro-2-methoxyphenoxy)azetidine is a heterocyclic compound with a four-membered azetidine ring that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a 4-fluoro-2-methoxyphenoxy substituent, which may enhance its lipophilicity and influence its pharmacokinetic properties. This article reviews the biological activity of this compound, including its antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12FO3N\text{C}_{12}\text{H}_{12}\text{F}\text{O}_{3}\text{N}

This structure features a fluorinated aromatic ring, which is known to affect the compound's interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be approached through various methods, including:

  • Ring-opening reactions : Utilizing suitable reagents to open the azetidine ring.
  • Substitution reactions : Employing nucleophilic substitutions to introduce the phenoxy group.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies, it has shown effectiveness against various bacterial strains, particularly those resistant to standard antibiotics. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or function.

Antiviral Activity

The antiviral potential of azetidine derivatives has been explored in several studies. For instance, related compounds with similar structures have demonstrated activity against RNA and DNA viruses. Although specific data on this compound is limited, its structural analogs have shown promise as antiviral agents. Notably, compounds with azetidinone structures have been reported to inhibit human coronaviruses and influenza viruses effectively .

Anticancer Activity

Several studies have investigated the anticancer properties of azetidine derivatives. For example, azetidinone compounds have been reported to exhibit cytostatic activity against various cancer cell lines, including breast and colon cancer cells. The efficacy of these compounds often correlates with their structural modifications, such as the presence of fluorine or methoxy groups .

Data Table: Summary of Biological Activities

Activity Type Target/Organism IC50/EC50 Values Reference
AntimicrobialVarious bacteriaNot specified
AntiviralHuman coronavirusEC50 = 45 µM
AnticancerHT-29 colon cancerIC50 = 14.5–97.9 µM

Case Studies

  • Antimicrobial Efficacy : A study focusing on the antimicrobial properties of azetidines found that compounds similar to this compound could significantly inhibit the growth of resistant bacterial strains. The study employed various assays to determine minimum inhibitory concentrations (MICs), showcasing the potential for developing new antibiotics from this class of compounds.
  • Antiviral Potential : In research involving related azetidinone derivatives, one compound demonstrated an EC50 value of 12 µM against influenza A virus H1N1 subtype. These findings suggest that structural modifications in azetidines can lead to enhanced antiviral activity, warranting further investigation into this compound .
  • Cytotoxicity in Cancer Cells : A comparative study evaluated the cytotoxic effects of various azetidinone derivatives on several cancer cell lines. Results indicated that certain modifications led to increased potency against breast cancer cells (MCF-7), with IC50 values reaching nanomolar concentrations for some derivatives .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

3-(4-fluoro-2-methoxyphenoxy)azetidine

InChI

InChI=1S/C10H12FNO2/c1-13-10-4-7(11)2-3-9(10)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3

InChI Key

HTPJTFJBCIYKDP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)OC2CNC2

Origin of Product

United States

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